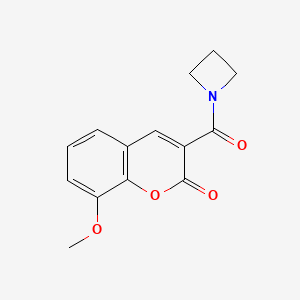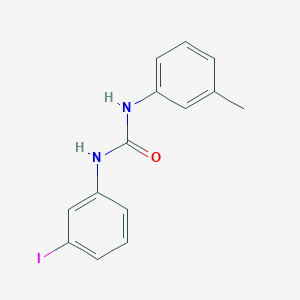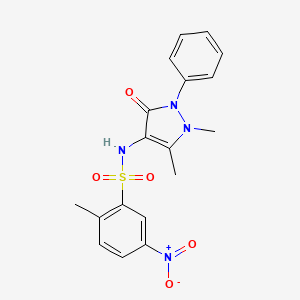![molecular formula C16H16N2O5S B7519602 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid](/img/structure/B7519602.png)
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid, also known as Bz-ASP, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, Bz-ASP is not used as a drug, but rather as a research tool to investigate various biological processes.
Mechanism of Action
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the binding of its substrate, carbon dioxide. This results in a decrease in the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment.
Biochemical and Physiological Effects
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid in lab experiments is its high specificity for carbonic anhydrase, allowing for the selective inhibition of this enzyme without affecting other biological processes. However, one of the limitations of using 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for research involving 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid. One potential area of research is the development of 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid analogs with improved solubility and potency. Another potential area of research is the investigation of the effects of 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid on other biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release. Additionally, 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid could be used in combination with other drugs to investigate potential synergistic effects.
Synthesis Methods
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 3-bromo-3-phenylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid. Other methods of synthesis include the reaction of 4-nitrobenzenesulfonamide with 3-phenylpropanoic acid followed by reduction using hydrogen gas.
Scientific Research Applications
3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has been used in various scientific research studies to investigate its effects on biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance and respiration. 3-[4-(Benzamidosulfamoyl)phenyl]propanoic acid has also been used to study the role of sulfonamides in the inhibition of bacterial growth and to investigate the mechanism of action of other sulfonamide drugs.
properties
IUPAC Name |
3-[4-(benzamidosulfamoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-15(20)11-8-12-6-9-14(10-7-12)24(22,23)18-17-16(21)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISQEBJKLIGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-methoxyethoxy)benzenesulfonamide](/img/structure/B7519520.png)
![ethyl N-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]carbamate](/img/structure/B7519521.png)


![1-[5-(4-Fluorophenyl)furan-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7519542.png)

![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7519546.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7519572.png)
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)
![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)

![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)
